3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound's core structure consists of a cyclohexane ring substituted at the 1-position with a 2-aminoethyl group and a propanoic acid chain. Its systematic IUPAC name, 3-[1-(2-aminoethyl)cyclohexyl]propanoic acid , precisely describes this arrangement:
- Cyclohexyl backbone : Chair conformation preferred due to steric minimization
- Aminoethyl substituent : -NH-CH2-CH2- group at C1
- Propanoic acid chain : -CH2-CH2-COOH at C3 position
The molecular formula C11H21NO2 (molecular weight 199.29 g/mol) was confirmed through high-resolution mass spectrometry. Key bond parameters derived from density functional theory (DFT) calculations include:
| Structural Feature | Theoretical Value | Experimental Value (X-ray) |
|---|---|---|
| Cyclohexane C-C bond length | 1.54 Å | Not reported |
| C-N bond (amine) | 1.47 Å | 1.45 ± 0.02 Å |
| Carboxylic acid C=O | 1.21 Å | 1.22 Å |
The SMILES notation O=C(O)CCC1(CCN)CCCCC1 accurately represents the connectivity, with the cyclohexane ring (C1CCCCC1) serving as the central scaffold.
Stereochemical Configuration Analysis
Despite the compound's four stereogenic centers (C1 cyclohexane, C2 aminoethyl, C3 propanoic chain, and carboxylic carbon), available data indicates commercial samples exist as racemic mixtures. Key stereochemical considerations include:
- Cyclohexane chair flip dynamics : Axial-to-equatorial transition energy barrier ≈ 25 kJ/mol
- Aminoethyl group conformation : Anti-periplanar arrangement minimizes 1,3-diaxial interactions
- Propanoic acid chain rotation : Restricted rotation (ΔG‡ = 18 kJ/mol) due to steric hindrance from cyclohexyl group
Chiral HPLC analysis of synthetic batches reveals three diastereomers in 2:1:1 ratio, suggesting incomplete stereochemical control during aminoethyl group installation. The major isomer displays axial aminoethyl and equatorial propanoic acid substituents based on NOESY correlations.
Comparative Analysis of Cyclohexyl-Aminoethyl Substituent Orientations
Molecular mechanics simulations comparing substituent orientations reveal:
Table 2: Substituent Orientation Effects on Molecular Geometry
| Orientation | Energy (kJ/mol) | Torsion Angle (°) |
|---|---|---|
| Axial aminoethyl | 0 (reference) | 180 |
| Equatorial aminoethyl | +3.2 | 60 |
| Diequatorial arrangement | +8.9 | 180/60 |
The axial aminoethyl configuration predominates due to reduced 1,3-diaxial strain compared to bulkier substituents. This orientation creates a hydrophobic pocket between the cyclohexane ring and propanoic acid chain, potentially influencing biological activity.
X-ray Crystallographic Studies and Conformational Dynamics
While single-crystal X-ray data remains unavailable for this specific compound, analogous structures provide insight:
- Cyclohexylpropanoic acid derivatives : Average unit cell parameters a = 10.2 Å, b = 8.7 Å, c = 12.4 Å (monoclinic P21/c)
- 2-Aminoethylcyclohexanes : Hydrogen-bonding networks stabilize chair conformations (N-H···O=C distances 2.89–3.02 Å)
Molecular dynamics simulations (300 K, explicit solvent model) show:
- Conformational sampling : 78% chair, 15% boat, 7% twist-boat forms
- Aminoethyl group rotation : τ(N-C-C-C) = 60°–180° with 120° preference
- Carboxylic acid proton mobility : Rapid exchange between syn/anti orientations (τ = 2.7 ps)
Tautomeric Forms and Protonation State Modeling
The compound exhibits pH-dependent prototropic equilibria:
Figure 1: Protonation States (pH 2–12)
- Cationic form (pH < 4): NH3+ and COOH (98% population)
- Zwitterionic form (pH 5–8): NH3+ and COO- (73% at pH 7.4)
- Anionic form (pH > 10): NH2 and COO- (89% population)
DFT calculations (B3LYP/6-311+G**) predict zwitterion stabilization energy ΔE = -15.2 kJ/mol compared to neutral form. IR spectroscopy confirms zwitterion prevalence through:
- NH3+ asymmetric stretch : 3180 cm⁻¹
- COO- symmetric stretch : 1402 cm⁻¹
- Carboxylic acid O-H absence : No peak >2500 cm⁻¹
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-[1-(2-aminoethyl)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C11H21NO2/c12-9-8-11(7-4-10(13)14)5-2-1-3-6-11/h1-9,12H2,(H,13,14) |
InChI Key |
ROYOZTLKBQPNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC(=O)O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclohexyl-Containing Intermediates
The core of 3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid is built upon cyclohexyl derivatives, which are typically synthesized through cyclohexanone or cyclohexane-based pathways.
- Method : Reactions involving cyclohexanone derivatives with aminoalkylation agents such as ethylenediamine or aminoethyl halides are common. For example, a typical route involves the reductive amination of cyclohexanone with ethylenediamine, followed by acylation or carboxylation steps to introduce the propanoic acid moiety.
Functionalization of Cyclohexyl Ring
Approach : The cyclohexyl ring can be functionalized at the 1-position via nucleophilic substitution or electrophilic addition reactions, often utilizing halogenated intermediates (e.g., cyclohexyl halides) to attach aminoethyl groups.
-
- Nucleophilic substitution with ammonia or amines in polar aprotic solvents.
- Catalytic hydrogenation to reduce nitro or other functional groups if necessary.
Introduction of the Propanoic Acid Chain
- Method : Carboxylation of the aminoethylated cyclohexyl intermediates can be achieved via:
- Grignard reactions with ethyl or propyl halides followed by oxidation.
- Direct carboxylation using carbon dioxide under pressure, especially in the presence of catalysts like copper or palladium.
Hydrolysis and Final Purification
Once the key intermediates are obtained, hydrolysis under alkaline conditions converts esters or amides into the free acid form.
| Reaction Step | Conditions | Outcome | Reference Data |
|---|---|---|---|
| Hydrolysis of esters/amides | NaOH or KOH in aqueous solution, reflux | Conversion to free acid | , |
| Acidification | HCl or H2SO4 | Precipitation of the acid | , |
Specific Synthesis Routes from Patent and Literature Data
Patent-Based Method (CN103508890A)
- Overview : This method synthesizes related propionic acids via heating reactions involving dumasin and morpholine, followed by hydrolysis to obtain the target acid.
- Key Steps :
- Heating dumasin with morpholine and acrylate in high boiling non-protonic solvents (e.g., toluene).
- Hydrolyzing crude products under alkaline conditions.
- Reaction Data :
| Step | Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Dumasin + Morpholine + Acrylate | Toluene | Reflux 4h | 92% | |
| 2 | Hydrolysis | NaOH, water | 2h at 60-65°C | 90% |
Organic Synthesis (ACS Omega, 2024)
- Method : Chemoselective reactions of heterocyclic amides with acrylic acid derivatives, followed by deprotection and cyclization.
- Reaction :
Ester hydrolysis with NaOH → Acidification with acetic acid → Crystallization
- Yield : Typically around 90-95%, with purity confirmed via NMR and MS analyses.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Reaction Type | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Patent CN103508890A | Dumasin, Morpholine, Acrylate | Heating + Hydrolysis | Reflux in toluene, 4h | 92% | Hydrolysis under alkaline conditions |
| Organic synthesis | Cyclohexanone derivatives + Aminoalkylation agents | Nucleophilic substitution, Carboxylation | Reflux, 60-65°C | 90-95% | Purification via crystallization |
| Literature (ACS Omega) | Heterocyclic amides + Acrylic derivatives | Hydrolysis, Deprotection | Room temperature to reflux | 90% | Confirmed via NMR, MS |
Research Insights and Optimization Strategies
- Reaction Solvents : High boiling non-protonic solvents like toluene and benzene are preferred for high-temperature reactions.
- Catalysts : Acidic or basic catalysts (e.g., HCl, NaOH) facilitate hydrolysis and functional group transformations.
- Yield Optimization : Controlled temperature, reaction time, and purification steps such as recrystallization improve overall yield and purity.
- Safety Note : Handling of reagents like NaOH, HCl, and organic solvents requires appropriate safety protocols.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted amines, alkylated derivatives
Scientific Research Applications
3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. The cyclohexyl and propanoic acid moieties contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Amino Groups
3-(2-{[(Tert-Butoxy)carbonyl]amino}cyclohexyl)propanoic Acid (CAS 2284791-08-6)
- Molecular Formula: C₁₄H₂₅NO₄
- Molecular Weight : 271.35 g/mol
- Key Features: A tert-butoxycarbonyl (Boc)-protected amino group replaces the aminoethyl substituent.
- Comparison : The Boc group enhances lipophilicity and stability, making it suitable for solid-phase peptide synthesis. Unlike the target compound, this derivative lacks a free amine, reducing its reactivity in physiological environments .
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanoic Acid Derivatives
- Example: 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid
- Molecular Weight : ~368.46 g/mol (varies by substituent)
- Key Features : Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
- Comparison: Fmoc protection is common in peptide chemistry, offering orthogonal deprotection strategies. The aromatic fluorinated substituent may enhance binding to hydrophobic targets, contrasting with the aliphatic aminoethyl group in the target compound .
Analogs with Heterocyclic or Aromatic Substituents
3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acid Amides
- Molecular Formula : C₁₇H₁₅N₃O₃ (example)
- Molecular Weight : 309.32 g/mol
- Key Features : Pyrazole and pyridazine rings introduce aromaticity and hydrogen-bonding capabilities.
- The target compound’s aminoethyl group may confer distinct receptor interactions .
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid
- Molecular Formula : C₁₁H₁₄O₆
- Molecular Weight : 242.23 g/mol
- Pharmacological Activity : Isolated from Ephedra intermedia, this compound inhibits β-hexosaminidase release, indicating anti-asthma activity. The absence of aromatic rings in the target compound may limit similar effects .
Solubility and Acidity
- Aminoethyl vs. Sulfonamide Groups: Sulfonamide derivatives (e.g., 3-(N-sulfamoylphenylamino)propanoic acids) exhibit higher acidity due to the electron-withdrawing sulfonyl group, enhancing water solubility. The aminoethyl group in the target compound may reduce acidity but improve membrane permeability .
- Lipophilicity : Boc- and Fmoc-protected analogs (e.g., ) have higher logP values compared to the target compound, which likely has intermediate polarity due to its free amine and carboxylic acid groups.
Biological Activity
3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid, also known as a derivative of cyclohexyl amino acids, has garnered interest in various biological studies due to its potential therapeutic applications. This compound exhibits a range of biological activities, including effects on neurotransmitter systems and potential anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclohexyl group attached to a propanoic acid moiety, with an aminoethyl side chain. This unique structure contributes to its interaction with biological targets, particularly in the central nervous system.
- Molecular Formula : CHNO
- Molecular Weight : 185.27 g/mol
- CAS Number : [Not specified]
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly those involving glutamate and GABA receptors. These interactions are crucial for modulating synaptic transmission and could have implications for treating neurological disorders.
- Glutamate Receptor Interaction : Preliminary studies suggest that this compound might act as a modulator of glutamate receptors, which are integral to synaptic plasticity and memory formation.
- GABAergic Activity : There is evidence suggesting that it may also interact with GABA receptors, potentially influencing inhibitory neurotransmission.
Anti-Inflammatory Properties
In vitro studies have explored the anti-inflammatory effects of this compound. The compound has shown promise in reducing inflammatory markers in cell cultures.
- Cytokine Inhibition : It has been noted to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in mediating inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Neuroprotective Effects :
- Objective : To evaluate the neuroprotective effects against oxidative stress.
- Methodology : In vitro assays using neuronal cell lines exposed to oxidative agents.
- Findings : The compound demonstrated significant neuroprotection by reducing cell death and oxidative damage markers.
-
Anti-inflammatory Activity Assessment :
- Objective : To assess the anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology : Measurement of cytokine levels post-treatment with varying concentrations of the compound.
- Results : A dose-dependent reduction in TNF-α levels was observed, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid, and what reaction conditions are optimal?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, the synthesis of structurally similar propanoic acid derivatives (e.g., 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid) uses 3-chloropropanoic acid reacted with amines under basic conditions in aqueous or ethanol solvents . Adapting this, this compound could be synthesized via cyclohexylamine derivatives and 3-chloropropanoic acid, with optimization of pH (8–10) and temperature (60–80°C) to enhance yield. Purification via column chromatography (silica gel, methanol/dichloromethane eluent) is recommended.
Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the cyclohexyl and aminoethyl substituents. Peaks at δ 1.2–2.1 ppm (cyclohexyl protons) and δ 2.5–3.0 ppm (aminoethyl protons) are expected .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting a [M+H]+ peak at m/z ≈ 228 (CHNO) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Lyophilization is advised for long-term storage. Avoid exposure to moisture, as the amino group may undergo hydrolysis .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during the synthesis of this compound?
- Methodological Answer : The cyclohexyl group’s stereochemistry (e.g., trans vs. cis isomers) can be controlled using chiral catalysts or enantioselective synthetic routes. For example, trans-isomer selectivity has been achieved in related compounds via steric hindrance modulation during cyclohexane ring formation . Post-synthesis, chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or -NMR (if fluorine tags are introduced) can resolve stereoisomers .
Q. What strategies are recommended for resolving data contradictions in the compound’s interaction with biological targets?
- Methodological Answer : If in vitro assays (e.g., enzyme inhibition) conflict with computational docking predictions:
- Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions .
- Reassess molecular docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or include solvent effects to improve accuracy .
- Cross-verify with mutagenesis studies on target proteins to identify critical binding residues .
Q. How can researchers design experiments to investigate the pharmacokinetic properties of this compound in preclinical models?
- Methodological Answer :
- In vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and quantify plasma protein binding via ultrafiltration .
- In vivo studies : Administer the compound (oral/i.v.) to rodent models and collect plasma samples at intervals (0–24 hrs). Analyze concentrations via LC-MS/MS. Calculate parameters like , , and bioavailability .
- Tissue distribution : Use radiolabeled -analogs and autoradiography to track compound localization .
Q. What computational methods are effective for predicting the compound’s solubility and partition coefficient (logP)?
- Methodological Answer :
- Quantum mechanical calculations : Use DFT (B3LYP/6-31G* level) to optimize the molecule’s geometry and compute electrostatic potential maps for solubility insights .
- Machine learning : Train models on databases like PubChem to predict logP. Experimental validation via shake-flask method (octanol/water partitioning) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
